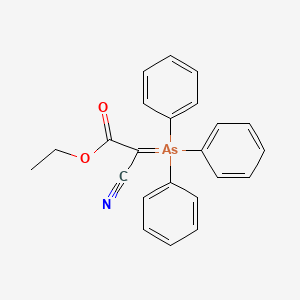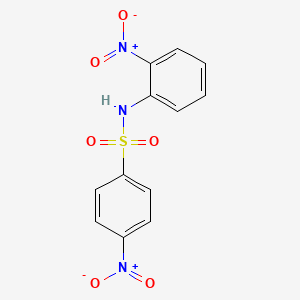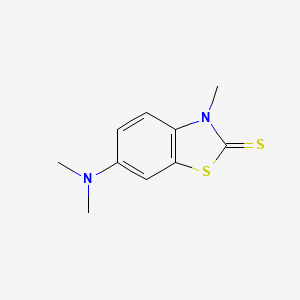
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring system, which is a fused ring structure containing both benzene and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-aminothiophenol with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring system. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler compound with a similar ring structure but lacking the dimethylamino and methyl groups.
2-Aminobenzothiazole: Contains an amino group instead of the dimethylamino group.
3-Methylbenzothiazole: Lacks the dimethylamino group but has a similar methyl substitution.
Uniqueness
6-(Dimethylamino)-3-methyl-1,3-benzothiazole-2(3H)-thione is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
188825-89-0 |
|---|---|
Formule moléculaire |
C10H12N2S2 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
6-(dimethylamino)-3-methyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H12N2S2/c1-11(2)7-4-5-8-9(6-7)14-10(13)12(8)3/h4-6H,1-3H3 |
Clé InChI |
XOLVGIGQMUYJLC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(C)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
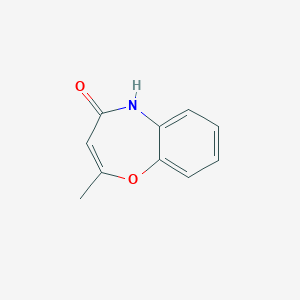
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
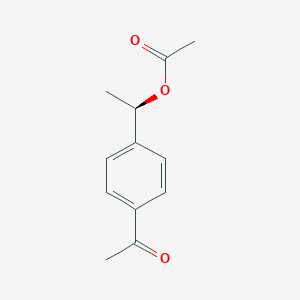

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)

![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
